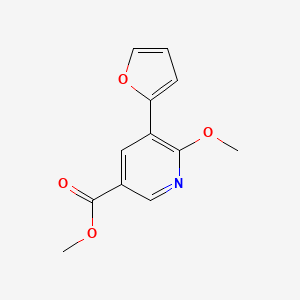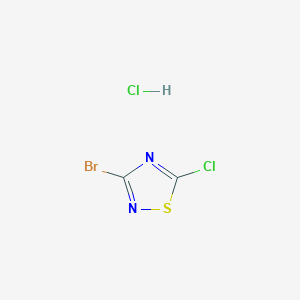
2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with a chlorinated aldehyde. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.
Reduction: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4-Dichloroquinoline: Lacks the tetrahydro and aldehyde groups, making it less versatile in certain reactions.
5,6,7,8-Tetrahydroquinoline: Lacks the chlorine and aldehyde groups, resulting in different chemical properties.
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: Similar structure but with a nitrogen atom in the ring, leading to different reactivity.
Uniqueness
2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is unique due to the presence of both chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and potential biological activity
特性
分子式 |
C10H9Cl2NO |
|---|---|
分子量 |
230.09 g/mol |
IUPAC名 |
2,4-dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H9Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h5H,1-4H2 |
InChIキー |
JOMBDBGXMLIDSO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)

![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)
![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)




![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
